molecular formula C7H3BrCl2O4S B1448402 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid CAS No. 1461707-67-4

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid

Cat. No.: B1448402
CAS No.: 1461707-67-4
M. Wt: 333.97 g/mol
InChI Key: HTTZAUSJRJCKML-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid, also known as 3-BCCBA, is an important organic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and has a melting point of 162-164 °C. 3-BCCBA has a wide range of uses, from the synthesis of other compounds to its application in biomedical research.

Scientific Research Applications

Chemical Synthesis and Industrial Processes

The applications of 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid and related compounds in scientific research are primarily focused on chemical synthesis and industrial processes, particularly in the production of pharmaceuticals and materials. One notable example is its role as a key intermediate in the synthesis of a family of SGLT2 inhibitors, which are promising for diabetes therapy. The synthesis of these compounds involves a multi-step process starting from readily available materials, demonstrating the compound's utility in the development of cost-effective and scalable industrial processes (Zhang et al., 2022).

Crystallography and Molecular Structure Analysis

Benzoic acid derivatives, including those similar to this compound, have been the subject of crystallographic studies to understand their molecular structures and electronic properties. These studies provide insights into the nature of intermolecular interactions, such as hydrogen and halogen bonding, which are crucial for assembling molecules into supramolecular frameworks. The detailed analysis of these structures aids in the development of materials with specific properties and applications (Pramanik et al., 2019).

Coordination Chemistry and Supramolecular Assembly

In coordination chemistry, derivatives of this compound are utilized to explore uranyl assembly in solid states. These compounds, especially those with bromo-substituted benzoic acid linkers, facilitate the study of structural relationships and the influence of pH on uranyl speciation. This research is vital for understanding the assembly mechanisms in materials science and for applications in nuclear chemistry and environmental remediation (Carter & Cahill, 2015).

Environmental Science and Pollution Degradation

In environmental science, the study of halogenated benzoic acids, including compounds structurally related to this compound, contributes to understanding the degradation pathways of pollutants. By analyzing the transformation and reaction mechanisms of these compounds, researchers can develop strategies for pollution mitigation and environmental cleanup. This research is facilitated by techniques such as liquid chromatography and isotope ratio mass spectrometry, which allow for the precise analysis of degradation reactions and the effectiveness of microbial strains in breaking down halogenated organic compounds (Franke et al., 2018).

Properties

IUPAC Name

3-bromo-2-chloro-5-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTZAUSJRJCKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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